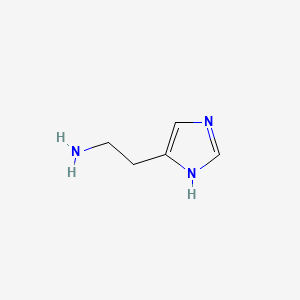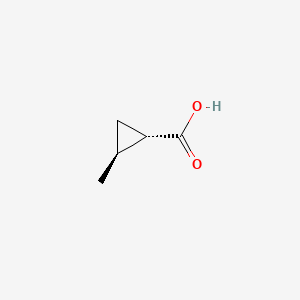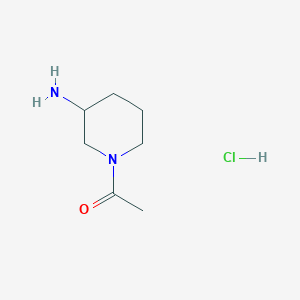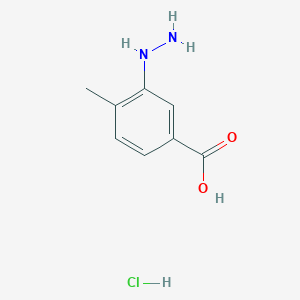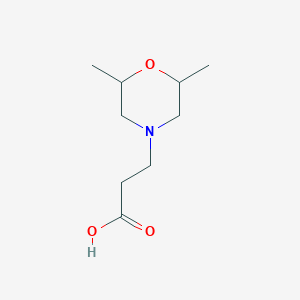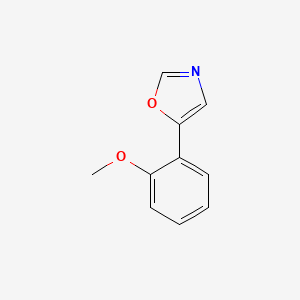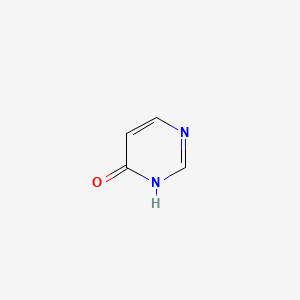![molecular formula C13H8F3NO3 B3021949 6-[4-(Trifluoromethoxy)phenyl]nicotinic acid CAS No. 851266-74-5](/img/structure/B3021949.png)
6-[4-(Trifluoromethoxy)phenyl]nicotinic acid
Overview
Description
“6-[4-(Trifluoromethoxy)phenyl]nicotinic acid” is a chemical compound with the molecular formula C13H8F3NO3 . It is categorized under carboxylic acids . The compound has a molecular weight of 283.204 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-1-3-9(11)10-6-5-8(7-17-10)12(18)19/h1-7H,(H,18,19) . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.204 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Overview of Nicotinic Acid in Scientific Research
Nicotinic acid, also known as niacin, is a form of vitamin B3 with significant applications in scientific research, particularly in the fields of lipid disorders and cardiovascular diseases. The compound has been extensively studied for its effects on lipid profiles, showing a potent capability to lower LDL (Low-Density Lipoprotein) and VLDL (Very Low-Density Lipoprotein) cholesterol while raising HDL (High-Density Lipoprotein) cholesterol. This profile adjustment is crucial in the prevention and treatment of coronary artery disease, as a strong inverse relationship exists between coronary heart disease risk and HDL cholesterol at all levels of LDL cholesterol (J. Digby, Justin M. S. Lee, & R. Choudhury, 2009).
Anti-inflammatory Effects and Atherosclerosis Treatment
Beyond its lipid-altering capabilities, nicotinic acid exhibits nonlipid-mediated anti-inflammatory effects, which add a novel dimension to its atheroprotective role. Direct enhancement of adiponectin secretion, identified through the activation of G-protein-coupled receptor 109A, reveals an advanced mechanism by which nicotinic acid contributes to the prevention of atherosclerosis and cardiovascular events. The dual action of nicotinic acid, both through lipid modification and anti-inflammatory pathways, underscores its potential in routine atherosclerosis treatment, pending further clinical outcome trials (J. Digby, Justin M. S. Lee, & R. Choudhury, 2009).
Potential in Anticancer Research
Furthermore, derivatives of nicotinic acid have shown promising results as anticancer agents. The wide variety of biological properties displayed by nicotinic acid and its derivatives makes them significant in the development of anticancer drugs. The nitrogen-containing moiety of nicotinic acid has been particularly emphasized for its superior effects in anticancer research, highlighting the importance of synthetic approaches and the investigation of anticancer potential in nicotinamide derivatives (N. Jain, D. Utreja, K. Kaur, & P. Jain, 2020).
Future Directions
One paper mentions a compound with a similar structure, “(S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333)”, as a clinical candidate for the treatment of migraine . This suggests that “6-[4-(Trifluoromethoxy)phenyl]nicotinic acid” and similar compounds could have potential applications in medical research and treatment.
Biochemical Analysis
Biochemical Properties
6-[4-(Trifluoromethoxy)phenyl]nicotinic acid plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of its primary interactions is with the TRPM8 channel, a nonselective cation channel expressed in sensory neurons. The compound acts as an antagonist to TRPM8, inhibiting its activity and thereby influencing the sensory perception of cold and pain . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, particularly CYP3A4, affecting its metabolic stability and pharmacokinetic properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In sensory neurons, the compound inhibits the TRPM8 channel, which is involved in cold sensation and pain pathways . This inhibition can lead to reduced cold-induced pain and has potential therapeutic applications for conditions such as migraine and neuropathic pain . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of TRPM8 and other associated proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its antagonistic action on the TRPM8 channel. The compound binds to the channel, preventing its activation by cold temperatures and other stimuli . This binding interaction inhibits the influx of cations, such as calcium, into the cell, thereby modulating cellular responses to cold and pain . Additionally, the compound’s interaction with cytochrome P450 enzymes, particularly CYP3A4, affects its metabolic stability and pharmacokinetics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by its interaction with metabolic enzymes, such as CYP3A4 . Long-term studies have shown that the compound can maintain its inhibitory effects on the TRPM8 channel over extended periods, although its efficacy may decrease due to metabolic degradation . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist, but may diminish over time as the compound is metabolized .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the TRPM8 channel, reducing cold-induced pain and providing therapeutic benefits . At higher doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity, due to its interaction with cytochrome P450 enzymes . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, indicating a limit to its therapeutic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes, such as CYP3A4 . These interactions influence the compound’s metabolic stability and pharmacokinetics, affecting its overall efficacy and safety . The compound’s metabolism can lead to the formation of various metabolites, which may have different biological activities and effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s interaction with these transporters affects its localization and accumulation in target tissues, such as sensory neurons . This distribution is crucial for the compound’s therapeutic effects, as it ensures that the compound reaches its target sites and exerts its inhibitory action on the TRPM8 channel .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function are affected by its localization within the cell, as it needs to reach the TRPM8 channel to exert its inhibitory effects . Understanding the subcellular distribution of the compound is essential for optimizing its therapeutic potential and minimizing adverse effects .
Properties
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-4-1-8(2-5-10)11-6-3-9(7-17-11)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFMUUMHVQNJOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647025 | |
| Record name | 6-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851266-74-5, 851266-73-4 | |
| Record name | 6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851266-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




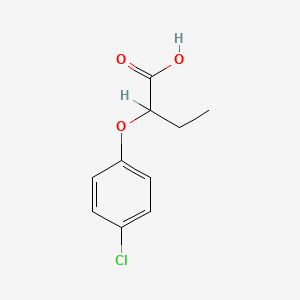
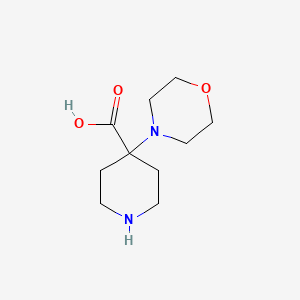
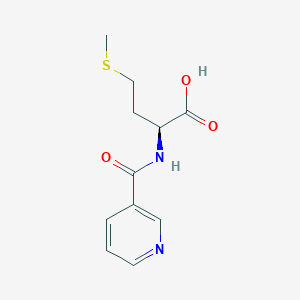

![[6-(4-Methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B3021878.png)
